3-Isoquinolinemethanol, 6-fluoro-1,2,3,4-tetrahydro-
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Overview
Description
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H12FNO It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
While specific industrial production methods for (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: A stereoisomer with potentially different pharmacological effects.
Uniqueness
The presence of the fluorine atom in (6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol distinguishes it from other similar compounds. Fluorine can significantly impact the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound in various research fields .
Properties
CAS No. |
62855-05-4 |
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Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2 |
InChI Key |
HOBXJDYDGFFAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)CO |
Origin of Product |
United States |
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